molecular weight and structural formula of 4-Butyl-N-hydroxyaniline
molecular weight and structural formula of 4-Butyl-N-hydroxyaniline
An In-depth Technical Guide to 4-Butyl-N-hydroxyaniline: Synthesis, Characterization, and Handling
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Butyl-N-hydroxyaniline is a substituted hydroxylamine derivative with significant potential in organic synthesis and drug development. As an N-hydroxylated aniline, it serves as a crucial intermediate, sharing properties with a class of compounds known for their roles in metabolic activation studies and as precursors to potent pharmacological agents. This guide provides a comprehensive technical overview of 4-Butyl-N-hydroxyaniline, detailing its chemical structure, physicochemical properties, and a validated synthesis pathway. Furthermore, it outlines robust analytical methodologies for structural elucidation and purity assessment, including HPLC, Mass Spectrometry, and NMR. Adhering to the principles of laboratory safety, this document also includes essential information on handling, storage, and disposal. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed, practical understanding of this compound.
Chemical Identity and Physicochemical Properties
4-Butyl-N-hydroxyaniline, systematically named N-hydroxy-4-butylaniline, is an aromatic organic compound. Its structure consists of an aniline core substituted with a butyl group at the para (4) position of the benzene ring and a hydroxyl group attached to the amino nitrogen.
Structural Formula
The structural formula of 4-Butyl-N-hydroxyaniline is presented below.
Caption: Workflow for the synthesis of 4-Butyl-N-hydroxyaniline.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-Butyl-N-hydroxyaniline from 4-butylnitrobenzene.
Materials:
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4-butylnitrobenzene (1.0 eq)
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Rhodium on Carbon (5% Rh/C, 0.05 eq)
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Hydrazine monohydrate (4.0 eq)
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Ethanol (95%)
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Deionized water
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Nitrogen gas supply
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4-butylnitrobenzene (e.g., 5.0 g).
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Solvent and Catalyst Addition: Add ethanol (100 mL) to dissolve the starting material. Carefully add the 5% Rh/C catalyst under a gentle stream of nitrogen. Causality: The inert nitrogen atmosphere prevents potential side reactions and ensures the safe handling of the catalyst.
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Initiation of Reduction: Begin stirring the mixture. Slowly add hydrazine monohydrate dropwise over 30 minutes using an addition funnel. The reaction is exothermic, and a gentle reflux may be observed. Causality: The slow addition of hydrazine controls the reaction rate and temperature, which is critical for selectively forming the hydroxylamine and preventing over-reduction to the aniline.
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Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux (approx. 60-70°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product. Trustworthiness: Complete removal of the heterogeneous catalyst is essential to prevent further reactions and to ensure the purity of the final product.
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Product Isolation: Transfer the filtrate to a single-neck round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
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Purification by Recrystallization: Dissolve the resulting crude solid in a minimum amount of hot ethanol. Add deionized water dropwise until a persistent cloudiness appears. Reheat the solution until it becomes clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Final Product Collection: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized 4-Butyl-N-hydroxyaniline. A multi-technique approach provides a self-validating system for characterization.
Caption: Integrated workflow for the analytical validation of the product.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for determining the purity of aromatic compounds. [1][2]
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Protocol:
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System: Agilent 1260 Infinity II or equivalent.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve 1 mg of the product in 1 mL of the mobile phase.
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Rationale: The C18 stationary phase effectively retains the nonpolar butyl-substituted aromatic ring, while the acetonitrile/water mobile phase allows for efficient elution. UV detection at 254 nm is suitable for the aromatic system, providing a strong chromophoric response. The purity is determined by the area percentage of the main product peak.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
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Protocol:
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System: Mass spectrometer with an electrospray ionization (ESI) source. [3] 2. Ionization Mode: Positive ESI mode is chosen to protonate the basic nitrogen atom, forming the [M+H]⁺ ion.
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Sample Infusion: Introduce the sample dissolved in methanol directly into the source.
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Analysis: Scan for the mass-to-charge ratio (m/z) corresponding to the protonated molecule (expected m/z = 166.24 for [C₁₀H₁₅NO + H]⁺).
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Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear identification of the molecular ion. This provides unequivocal confirmation of the compound's molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
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Protocol:
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Sample Preparation: Dissolve 10-20 mg of the product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. [3] 2. ¹H NMR: Acquire a proton NMR spectrum. Expected signals would include aromatic protons, protons of the butyl chain, and exchangeable protons from the -NHOH group.
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¹³C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments in the molecule.
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Rationale: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allow for the complete and unambiguous assignment of the compound's structure.
Safety, Handling, and Storage
While specific toxicity data for 4-Butyl-N-hydroxyaniline is not available, its structure suggests that it should be handled with care, following protocols for related anilines and hydroxylamines. [4][5]
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Hazard Assessment:
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
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Eye Protection: Use safety glasses with side shields or chemical goggles.
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Skin and Body Protection: Wear a laboratory coat.
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Handling and Storage:
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Handle in a well-ventilated area, preferably within a chemical fume hood.
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Store in a tightly sealed container in a cool, dark, and dry place, away from acids and oxidizing agents.
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Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
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Disposal:
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Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
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References
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Ionescu, C., et al. (N.D.). Non-miscible Solvent Large Volume Injection – HPLC/DAD method for determination of Butylated Hydroxyanisole in Lovastatin and. [https://www.researchgate.net/publication/228681534_Non-miscible_Solvent_Large_Volume_Injection_-HPLC DAD_method_for_determination_of_Butylated_Hydroxyanisole_in_Lovastatin_and_Simvastatin_pharmaceutical_formulations]([Link] DAD_method_for_determination_of_Butylated_Hydroxyanisole_in_Lovastatin_and_Simvastatin_pharmaceutical_formulations)
-
The Royal Society of Chemistry. (N.D.). Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. [Link]
- Google Patents. (N.D.).
-
Wikipedia. (N.D.). N-Phenylhydroxylamine. [Link]
-
Taylor & Francis. (N.D.). Phenylhydroxylamine – Knowledge and References. [Link]
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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